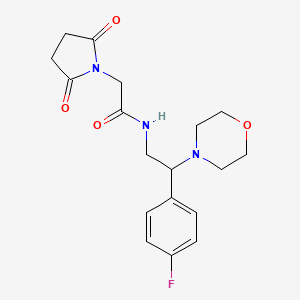![molecular formula C15H27N3O B2377510 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide CAS No. 1808463-18-4](/img/structure/B2377510.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, and a dimethylcyclopentyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide typically involves the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the dimethylpropyl group: This step involves the alkylation of an appropriate intermediate with a dimethylpropyl halide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Cyclopentylamine addition: The dimethylcyclopentyl group is introduced through the reaction of cyclopentylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic activity measurements, and cellular assays.
相似化合物的比较
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide can be compared with other compounds that have similar structural features or functional groups:
This compound: Unique due to the combination of cyano, dimethylpropyl, and dimethylcyclopentyl groups.
This compound: Similar compounds may include other cyanoacetamides or cyclopentylamines.
This outline provides a comprehensive overview of the compound based on typical information available for chemical compounds
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)18-13(19)9-17-12-7-6-8-14(12,3)4/h11-12,17H,6-9H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEYBFLPBVLSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1CCCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
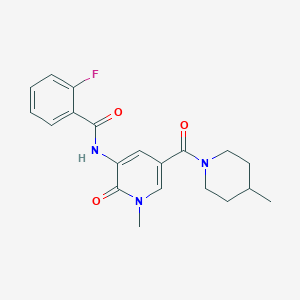

![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2377435.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)
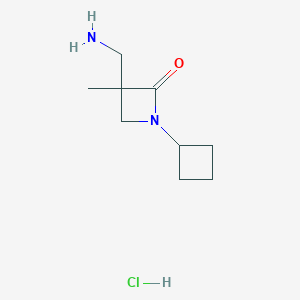
![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)
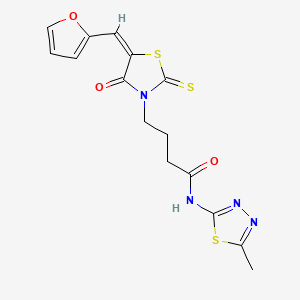
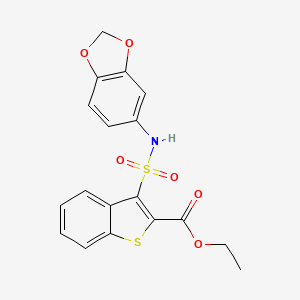
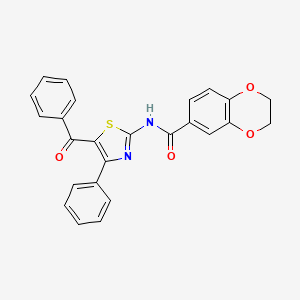
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)
